molecular formula C11H7ClF6N2O2 B12082964 Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester

Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester

Katalognummer: B12082964
Molekulargewicht: 348.63 g/mol
InChI-Schlüssel: DLYWEXYHFHDOLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester is a complex organic compound with the molecular formula C11H7ClF6N2O2 and a molecular weight of 348.63 . This compound is known for its unique chemical structure, which includes trifluoromethyl groups and a chloro-iminoethyl azanyl ester moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester typically involves multiple steps. One common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 2-chloro-1-iminoethyl azanyl ester under specific reaction conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 3,5-bis(trifluoromethyl)-, (2-chloro-1-iminoethyl)azanyl ester can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of trifluoromethyl groups and chloro-iminoethyl azanyl ester moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H7ClF6N2O2

Molekulargewicht

348.63 g/mol

IUPAC-Name

[(Z)-(1-amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C11H7ClF6N2O2/c12-4-8(19)20-22-9(21)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2,(H2,19,20)

InChI-Schlüssel

DLYWEXYHFHDOLV-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O/N=C(/CCl)\N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)ON=C(CCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.